molecular formula C6H10O B1357191 Mesityl-d10 oxide CAS No. 207456-83-5

Mesityl-d10 oxide

Cat. No. B1357191
M. Wt: 108.2 g/mol
InChI Key: SHOJXDKTYKFBRD-LSURFNHSSA-N
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Description

Mesityl-d10 oxide, also known as 4-(Methyl-d3)-3-penten-2-one-d7, is a compound with the linear formula (CD3)2C=CDCOCD3 . It is a colorless liquid with a pleasant, sweet, and woody odor. It is found in many essential oils, such as those of citrus fruits, mint, and rosemary.


Synthesis Analysis

Mesityl-d10 oxide can be synthesized by the aldol condensation of acetone to give diacetone alcohol, which readily dehydrates to give this compound . Another method involves distilling diacetone alcohol with a trace of iodine .


Molecular Structure Analysis

The linear formula of Mesityl-d10 oxide is (CD3)2C=CDCOCD3 . Its molecular weight is 108.20 .


Chemical Reactions Analysis

Mesityl-d10 oxide can undergo further reactions. For example, it can be used in the production of methyl isobutyl ketone by hydrogenation .


Physical And Chemical Properties Analysis

Mesityl-d10 oxide has a refractive index of n20/D 1.443 (lit.), a boiling point of 129°C (lit.), a melting point of -53°C (lit.), and a density of 0.946 g/mL at 25°C (lit.) .

Scientific Research Applications

1. Oxidative Coupling and Cluster Formation

Mesitylcopper(I), derived from mesityl, undergoes oxidative coupling when exposed to dioxygen, leading to an intermediate [Cu10O2(Mes)6]. This intermediate showcases unusual oxide ligand coordination, contributing to the understanding of cluster chemistry and coordination modes of ligands in metal clusters (Håkansson et al., 1993).

2. Sensing in Chemical Reactions

Mesityl oxide plays a role in cataluminescence (CTL), a technique used in gas sensors for volatile organic reactants. It has applications in rapid analysis and detection of reaction products in organic reactions, including the identification of mesityl oxide itself in layered double hydroxide-catalyzed acetone aldol condensation (Li, Xi, & Lu, 2015).

3. Analytical Chemistry Applications

Mesityl oxide is utilized in the quantitative determination of sulfur-containing wine odorants. It is involved in the synthesis of deuterated analogues of these odorants, demonstrating its utility in food and beverage analysis and flavor chemistry (Kotseridis, Ray, Augier, & Baumes, 2000).

4. Solvent Extraction Studies

It has been extensively used in solvent extraction studies of various metals, demonstrating its effectiveness as an extractant. This includes the extraction of transition metals like Th, Zr, U, Pd, Pt, V, Cr, Mo, W, Re, Fe, Au, and Ga, showing its broad application in metal purification and separation processes (Shinde, 1972).

5. Role in Organic Synthesis

Mesityl oxide is involved in the synthesis of coinage-metal nanoparticles, serving as a precursor in the development of nanoparticles of Cu, Ag, and Au. This application is significant in nanotechnology and materials science (Bunge, Boyle, & Headley, 2003).

6. Industrial Applications

In industrial processes, mesityl oxide is used for the recovery of phenols from coal-gasification wastewater. Its effectiveness as an extractant in these processes demonstrates its potential in environmental management and industrial waste treatment (Feng et al., 2017).

Safety And Hazards

Mesityl-d10 oxide is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is flammable and harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,1,1,3,5,5,5-heptadeuterio-4-(trideuteriomethyl)pent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-5(2)4-6(3)7/h4H,1-3H3/i1D3,2D3,3D3,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOJXDKTYKFBRD-LSURFNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C(C([2H])([2H])[2H])C([2H])([2H])[2H])C(=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583824
Record name 4-(~2~H_3_)Methyl(~2~H_7_)pent-3-en-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mesityl-d10 oxide

CAS RN

207456-83-5
Record name 4-(~2~H_3_)Methyl(~2~H_7_)pent-3-en-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID60583824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207456-83-5
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Synthesis routes and methods I

Procedure details

A mixture of 2.6 kg. of methyl acetoacetate, 2.75 kg. of mesityl oxide, 400 g. of zinc chloride, 2 l. of heptane, and 2 l. of benzene was refluxed for 5 days. The water formed during the reaction was azeotropically distilled off and collected in a separator. A brown oily product remained in the flask. The oily product was then washed with water, sodium bicarbonate solution, and again with water. The oil which remained after washing was dried over calcium chloride and the heptane-benzene solvent removed under vacuum. The remaining oil was distilled under high vacuum over a packed column. From the distillation there was obtained first a forecut of unreacted ethyl acetoacetate and mesityl oxide, a second fraction of isophorone by product and finally crude 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester with a boiling range of 95°-104° at 0.4-0.6 mm.Hg. This crude material was utilized for all experiments without further purification. Pure 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester was obtained by chromatographic separation on silica gel G (finely divided powdered Silica containing trace amounts of calcium sulfate), using petroleum ether and ethyl ether in a volume ratio of 7 to 3.
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Synthesis routes and methods II

Procedure details

Sodium (30 g.) was dissolved in liquid ammonia (1,500 ml.) and acetylene was passed through the solution until the blue color was discharged. Magnesium turnings (10 g.) were added and the mixture was stirred for 18 hours while acetylene was passed slowly through it. During this period, almost all the magnesium dissolved. A solution of mesityloxide (10.7 g.) in diethyl ether (300 ml.) was cooled to -20° to -40° C. and was added to the reaction mixture over a period of about 5 minutes. The mixture was stirred for 5 hours, the ammonia was evaporated until the temperature of the residue reached -20° C., and the residue was dropped into a solution of sulfuric acid (200 ml.) in water (1,200 ml.) which was maintained at -5° to +15° C. The etheral layer was separated and the aqueous phase was extracted with two portions of diethyl ether (100 ml. each). The combined etheral extracts were washed with a mixture of aqueous saturated sodium bicarbonate solution (20 ml.) and saturated brine (80 ml.), then dried over sodium sulfate and the ether removed by distillation at atmospheric pressure. Distillation of the residue at 25°-34° C./3 mmHg yielded 3,5-dimethylhex-4-en-1-yn-3-ol (57.3 g.) and mesityl oxide (30.0 g.). The conversion of mesityl oxide was thus 72.0% and the yield of product 58.8%.
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Synthesis routes and methods III

Procedure details

10 g of acetone, 2 g of cobalt bromide (CoBr.6H2O), 2 g of triphenylphosphine and 5 g of N-methyl-2-pyrrolidone were added to a shaking-type, stainless steel autoclave having a net capacity of 100 ml, and a mixed gas of hydrogen and carbon monoxide (molar ratio of H2 /CO=1) were introduced thereto under a pressure of 180 kg/cm2 gage, and reaction was carried out at 250° C. for two hours. As a result, a selectivity to methylisobutylketone of 75% was obtained with an acetone conversion of 48.6% by mole. In addition, isopropanol, methylpentylketone, diisobutylketone, mesityl oxide, etc. were formed as by-products.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Iizuka-Furukawa, A Isogai, K Kusaka, T Fujii… - Journal of bioscience …, 2017 - Elsevier
… Mesityl-d10 oxide was purchased from Santa Cruz Biotechnology (Dallas, TX, USA). All n-alkanes were purchased from GL Science (Tokyo, Japan). Other reagents were of analytical …
Number of citations: 21 www.sciencedirect.com
ME Albertolle - 2019 - search.proquest.com
… malonate and mesityl-d10-oxide were condensed in an ethanolic solution of NaOC2H5 …
Number of citations: 4 search.proquest.com

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